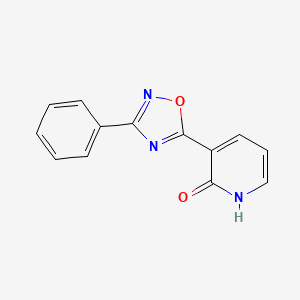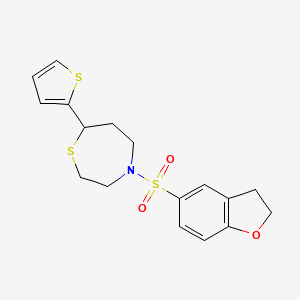![molecular formula C18H25NO3 B2794390 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide CAS No. 1396860-19-7](/img/structure/B2794390.png)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexene ring, a carboxamide group, and a substituted phenyl group, making it an interesting subject for chemical research and development.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with metabolic enzymes .
Mode of Action
It is suggested that the compound may interact with its targets through a radical approach .
Biochemical Pathways
Compounds with similar structures have been known to be involved in the metabolism of catecholamine metabolites .
Pharmacokinetics
The activity of similar compounds has been observed to correlate with their lipophilicity and rate of degradation .
Result of Action
Similar compounds have shown a marginal increase in specific cell killing when targeting a metabolic enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the substituted phenyl group:
Preparation of the cyclohexene ring: The cyclohexene ring can be synthesized via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Coupling of the two fragments: The substituted phenyl group and the cyclohexene ring are coupled using a suitable coupling reagent, such as a carbodiimide, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant activities.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)cyclohexane-1-carboxamide: Similar structure but with a saturated cyclohexane ring.
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties compared to its saturated or aromatic counterparts. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(21,12-14-8-10-16(22-2)11-9-14)13-19-17(20)15-6-4-3-5-7-15/h3-4,8-11,15,21H,5-7,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANEYRUUHSYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
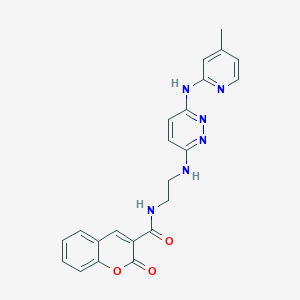
![(3E,5Z,7Z,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B2794311.png)
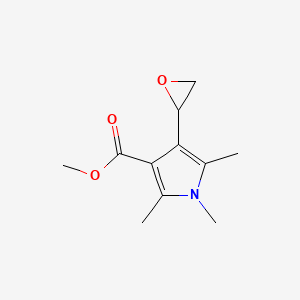
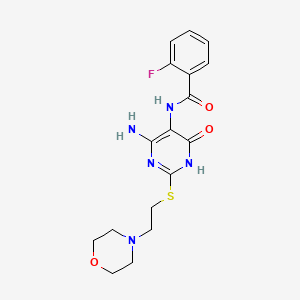
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
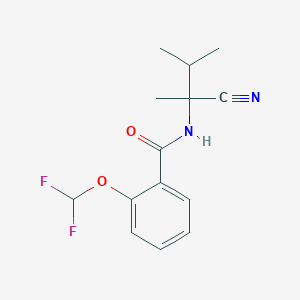
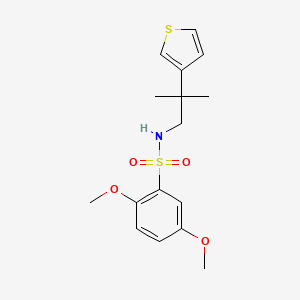
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
![8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2794322.png)
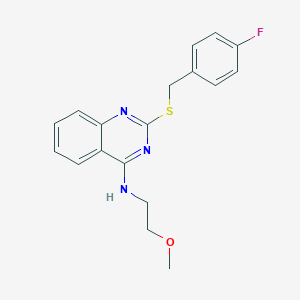
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)
